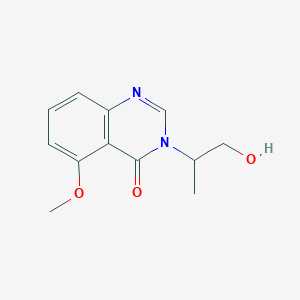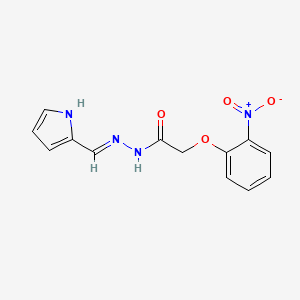![molecular formula C18H24FNO3 B5978895 methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)
methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, also known as MFPB, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has been studied for its potential applications in various scientific research fields. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
Methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological functions such as calcium signaling, lipid metabolism, and cell survival. methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate binding to the sigma-1 receptor leads to the modulation of various intracellular signaling pathways, resulting in its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammation. It has also been found to have anticonvulsant effects in animal models of epilepsy. methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for the precise modulation of the receptor's activity, leading to more accurate and reliable results. However, one of the limitations of using methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate is its high cost and limited availability, which can make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research involving methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate. One area of research is the development of novel sigma-1 receptor agonists with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate in various psychiatric disorders. Additionally, further research is needed to elucidate the exact mechanism of action of methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate and its effects on intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate involves the reaction of 1-(2-fluorophenyl) ethanone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with ethyl chloroformate to obtain methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate. The purity of the compound can be enhanced by recrystallization.
Propriétés
IUPAC Name |
methyl 4-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-23-18(22)11-10-17(21)20-12-4-5-14(13-20)8-9-15-6-2-3-7-16(15)19/h2-3,6-7,14H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYACMSCMQTUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)
![6-(4-fluorophenyl)-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B5978829.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5978834.png)
![N-[2-(acetylamino)ethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5978838.png)
![{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5978847.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5978849.png)


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B5978876.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)

![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
